N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of a chlorophenyl group and a benzamide group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form the thiadiazole ring. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then reacted with benzoyl chloride to form the final product. The reaction conditions include:
Temperature: Reflux
Solvent: Dimethylformamide (DMF)
Dehydrating Agent: Phosphorus oxychloride
Reaction Time: Several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the benzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Used in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. The inhibition of this enzyme can lead to a decrease in the production of bicarbonate ions, affecting cellular pH and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine
- N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
- N-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzamide group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNGJDSGMLBEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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